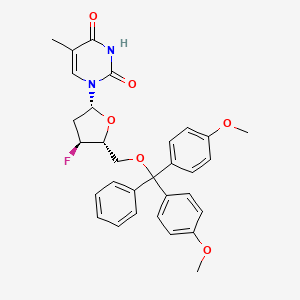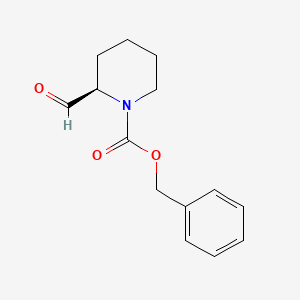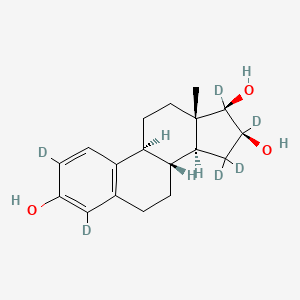
16-Epiestriol-d6
Overview
Description
16-Epiestriol-d6: is a deuterated form of 16-Epiestriol, a minor and weak endogenous estrogenThe compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific research applications, particularly in the field of proteomics .
Mechanism of Action
Target of Action
16-Epiestriol-d6, also known as 16β-epiestriol or simply 16-epiestriol, is a minor and weak endogenous estrogen . It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol . It has been found to act as a potential lead molecule against prospective molecular targets of multidrug-resistant Acinetobacter baumannii .
Mode of Action
This compound interacts with its targets, leading to significant changes. It has been found to possess significant anti-inflammatory properties . This is in contrast to conventional anti-inflammatory steroids like hydrocortisone, which are glucocorticoids .
Biochemical Pathways
This compound affects various biochemical pathways. It is a metabolite of the endogenous estrogen estrone . It has been found to have antibacterial and anti-inflammatory effects .
Pharmacokinetics
It is known that it is a biochemical used for proteomics research .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It exhibits potent anti-inflammatory activity without glycogenic activity . This means it can provide the benefits of anti-inflammatory steroids without the adverse side effects often associated with these drugs .
Biochemical Analysis
Biochemical Properties
It is known that 16-Epiestriol, the non-deuterated form of 16-Epiestriol-d6, exhibits significant anti-inflammatory activity . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
16-Epiestriol, the parent compound of this compound, has been found to have potent anti-inflammatory activity without glycogenic activity . It was more than twice as effective as hydrocortisone in preventing edema in an animal study . This suggests that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 16-Epiestriol, the parent compound, exerts its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 16-Epiestriol, the parent compound, exhibits potent anti-inflammatory activity without glycogenic activity
Dosage Effects in Animal Models
It is known that 16-Epiestriol, the parent compound, was more than twice as effective as hydrocortisone in preventing edema in an animal study
Metabolic Pathways
It is known that 16-Epiestriol, the parent compound, is a metabolite of Estradiol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epiestriol-d6 involves the deuteration of 16-Epiestriol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: 16-Epiestriol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 16-Epiestriol-d6 is used as a labeled compound in various chemical studies, including reaction mechanism investigations and isotope effect studies.
Biology: In biological research, it is used to study metabolic pathways and hormone interactions. The deuterated form allows for precise tracking and analysis using techniques such as mass spectrometry.
Medicine: The compound is used in medical research to investigate the role of estrogens in various physiological processes and diseases. It is particularly useful in studies related to hormone replacement therapy and cancer research.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Comparison with Similar Compounds
Estriol: Another weak estrogen with similar biological activity.
Estradiol: A more potent estrogen with stronger effects on the body.
Estrone: A less potent estrogen compared to estradiol but still significant in physiological processes.
Uniqueness: 16-Epiestriol-d6 is unique due to its deuterated nature, which enhances its stability and allows for precise tracking in research applications. Its anti-inflammatory properties without glycogenic activity also distinguish it from other estrogens .
Properties
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-BRKOECIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747701 | |
| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-41-0 | |
| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)


![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563755.png)
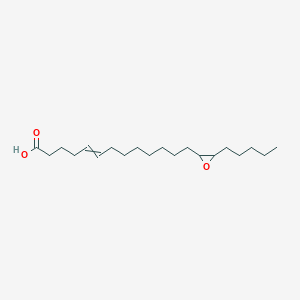
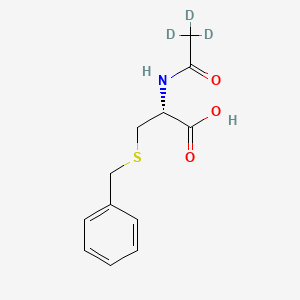
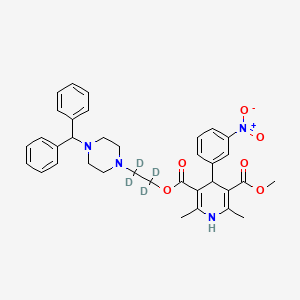
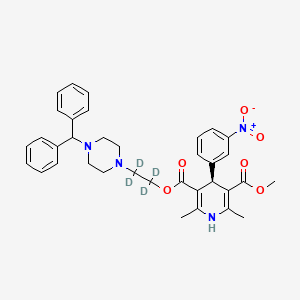
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)

